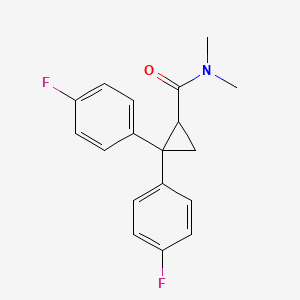
Piperidinium, 1-methyl-1-(2-(2-(trimethylammonio)ethoxy)ethyl)-, diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidinium, 1-methyl-1-(2-(2-(trimethylammonio)ethoxy)ethyl)-, diiodide is a quaternary ammonium compound with a piperidine ring This compound is known for its unique structure, which includes a piperidine ring substituted with a methyl group and a trimethylammonioethoxyethyl group The diiodide form indicates the presence of two iodide ions associated with the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 1-methyl-1-(2-(2-(trimethylammonio)ethoxy)ethyl)-, diiodide typically involves the quaternization of a piperidine derivative. One common method involves the reaction of 1-methylpiperidine with 2-(2-chloroethoxy)ethyltrimethylammonium chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired quaternary ammonium compound. The product is then treated with iodine to form the diiodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Piperidinium, 1-methyl-1-(2-(2-(trimethylammonio)ethoxy)ethyl)-, diiodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the piperidine ring and the quaternary ammonium group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the quaternary ammonium group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. Reaction conditions typically involve mild to moderate temperatures and the presence of a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents can be used. Reaction conditions vary depending on the specific reagent and desired product.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted piperidinium compounds, while oxidation and reduction reactions can lead to different oxidation states of the piperidine ring.
Aplicaciones Científicas De Investigación
Piperidinium, 1-methyl-1-(2-(2-(trimethylammonio)ethoxy)ethyl)-, diiodide has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and other piperidine derivatives.
Medicine: The compound may have therapeutic potential, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound can be used in various industrial applications, including as a catalyst or intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of Piperidinium, 1-methyl-1-(2-(2-(trimethylammonio)ethoxy)ethyl)-, diiodide involves its interaction with molecular targets such as ion channels, receptors, and enzymes. The quaternary ammonium group can interact with negatively charged sites on proteins, affecting their function and activity. The piperidine ring may also play a role in modulating the compound’s interactions with its targets.
Comparación Con Compuestos Similares
Similar Compounds
Piperidinium, 1-methyl-1-(2-(2-(trimethylammonio)ethoxy)ethyl)-, iodide: This compound is similar but contains only one iodide ion.
Piperidinium, 1-methyl-1-(2-(2-(trimethylammonio)ethoxy)ethyl)-, chloride: This compound contains a chloride ion instead of iodide.
Piperidinium, 1-methyl-1-(2-(2-(trimethylammonio)ethoxy)ethyl)-, bromide: This compound contains a bromide ion instead of iodide.
Uniqueness
Piperidinium, 1-methyl-1-(2-(2-(trimethylammonio)ethoxy)ethyl)-, diiodide is unique due to its specific combination of a piperidine ring, quaternary ammonium group, and two iodide ions. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
63916-17-6 |
|---|---|
Fórmula molecular |
C13H30I2N2O |
Peso molecular |
484.20 g/mol |
Nombre IUPAC |
trimethyl-[2-[2-(1-methylpiperidin-1-ium-1-yl)ethoxy]ethyl]azanium;diiodide |
InChI |
InChI=1S/C13H30N2O.2HI/c1-14(2,3)10-12-16-13-11-15(4)8-6-5-7-9-15;;/h5-13H2,1-4H3;2*1H/q+2;;/p-2 |
Clave InChI |
PFCLVVSDMXAKMC-UHFFFAOYSA-L |
SMILES canónico |
C[N+]1(CCCCC1)CCOCC[N+](C)(C)C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


-lambda~5~-phosphane](/img/structure/B14498043.png)
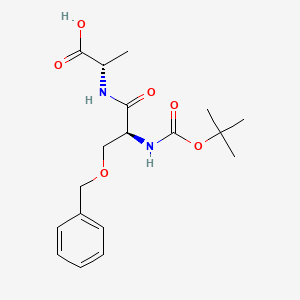

![3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate](/img/structure/B14498068.png)
![3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B14498069.png)

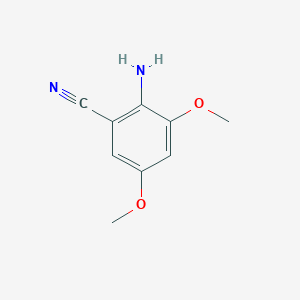
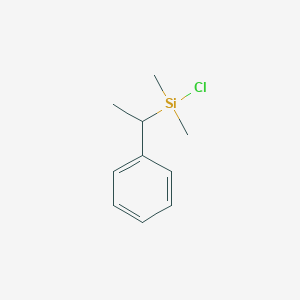
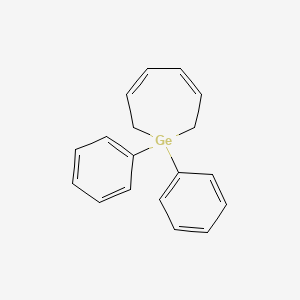

![(1'R,4'R,5'R,7'S)-5'-chlorospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-7'-carboxylate](/img/structure/B14498117.png)

![1-Methylspiro[bicyclo[3.1.0]hexane-6,1'-cyclopentan]-3-one](/img/structure/B14498124.png)
